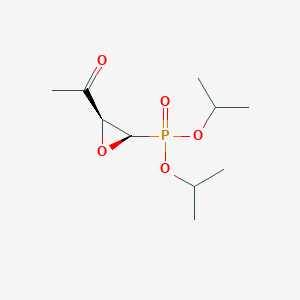
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is an organophosphorus compound with the molecular formula C10H19O5P. It is a derivative of phosphonic acid and contains an oxirane (epoxide) ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often employing advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized phosphonates with various substituents.
Scientific Research Applications
Chemistry
In chemistry, DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as an intermediate in the preparation of phosphonate esters and other derivatives.
Biology
Medicine
In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to inhibit specific enzymes makes them valuable in drug development.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- DIisopropyl (3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration of the oxirane ring may result in different biological and chemical properties compared to its trans counterpart.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various organophosphorus compounds and a potential candidate for drug development and industrial applications.
Properties
Molecular Formula |
C10H19O5P |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-[(2S,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10+/m0/s1 |
InChI Key |
XNSASXFQYQSLRP-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)OP(=O)([C@@H]1[C@@H](O1)C(=O)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















